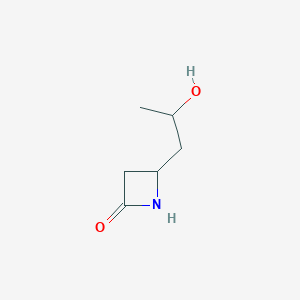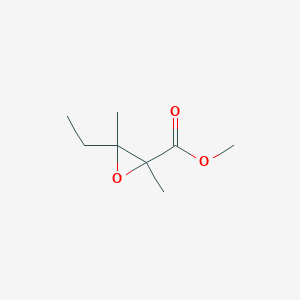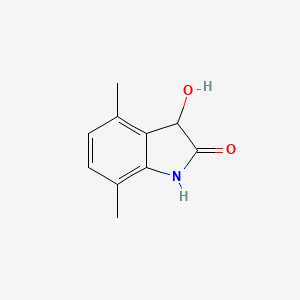
3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the hydrogenation of ortho-xylene and ethylene to produce an intermediate, which is then dehydrogenated to yield the target compound . Another approach uses ortho-xylene as the starting material, which undergoes isomerization under acidic conditions followed by hydrogenation .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, leading to its diverse biological activities . For example, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives such as:
2-Indolinone:
Indole-3-acetic acid: A plant hormone that also contains the indole nucleus but has different functional groups, making it unique in its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-hydroxy-4,7-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4,9,12H,1-2H3,(H,11,13) |
Clave InChI |
RMKGFPZKNJVKJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(=O)NC2=C(C=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


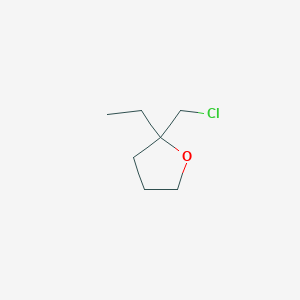
methanol](/img/structure/B13189738.png)
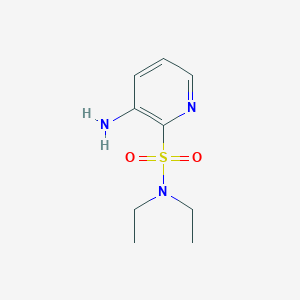

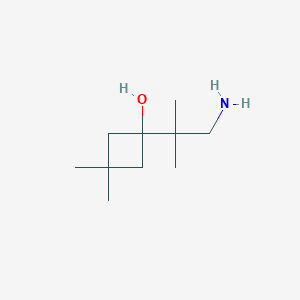


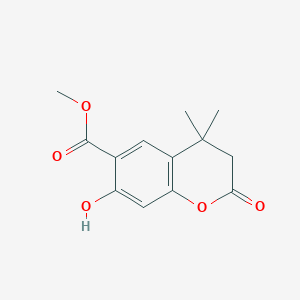
![(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)

![Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13189784.png)
